2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

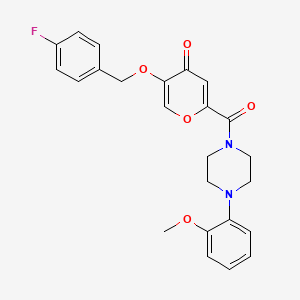

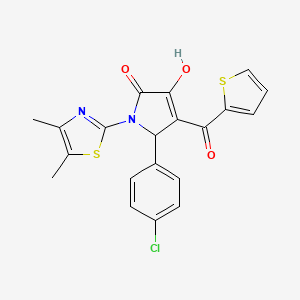

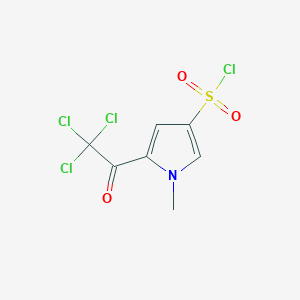

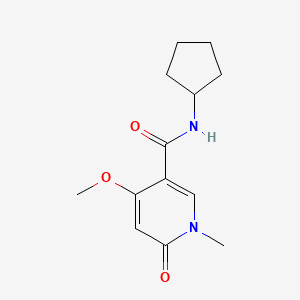

The compound “2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one” is a derivative of phthalazine. Phthalazines are heterocyclic compounds containing two nitrogen atoms in a benzene ring . The “2-chloroethyl” and “dimethoxy” groups are substituents on the phthalazine ring.

Molecular Structure Analysis

The molecular structure would consist of a phthalazine ring with the “2-chloroethyl” group attached at the 2-position and methoxy groups at the 7 and 8 positions. The exact 3D structure would need to be determined through techniques like X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chloroethyl group and the electron-donating methoxy groups. The chloroethyl group could potentially undergo further substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the functional groups present. For example, the presence of the chloroethyl and methoxy groups could influence the compound’s polarity, solubility, and boiling/melting points .Applications De Recherche Scientifique

Antitumor Applications

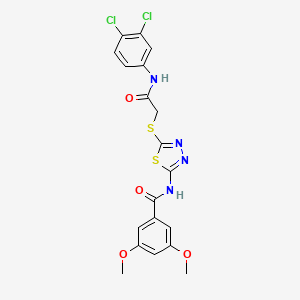

A key application of derivatives closely related to 2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one is in antitumor research. For instance, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound with structural similarities, have shown curative activity against L-1210 and P388 leukemia. This compound may act as a prodrug modification, opening avenues for therapeutic applications in oncology (Stevens et al., 1984).

Hydrogen Bonding Studies

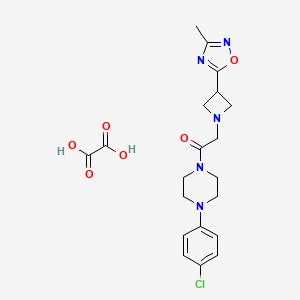

Another research avenue is the exploration of hydrogen bonding and molecular recognition, as seen in the study of compounds featuring a pyridone terminus with intermolecular hydrogen bonding capabilities. Such studies contribute to the understanding of molecular interactions, crucial for drug design and materials science (Wash et al., 1997).

Reaction Mechanisms and Compound Synthesis

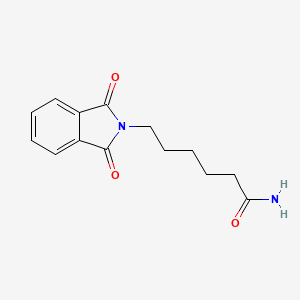

Research has also delved into the reaction mechanisms involving derivatives of 2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one, leading to the synthesis of zwitterionic compounds through interactions with cyclic hydrazides. These studies illuminate pathways in synthetic organic chemistry, providing insights into complex reaction mechanisms (Link et al., 1978).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3/c1-17-9-4-3-8-7-14-15(6-5-13)12(16)10(8)11(9)18-2/h3-4,7H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWDPNSPONIKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NN(C2=O)CCCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2994386.png)

![7-(1-Prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2994391.png)